3-Isopropylamino-1,2-propanediol
CAS No.: 6452-57-9
Cat. No.: VC3690345
Molecular Formula: C6H15NO2
Molecular Weight: 133.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6452-57-9 |
|---|---|
| Molecular Formula | C6H15NO2 |
| Molecular Weight | 133.19 g/mol |
| IUPAC Name | 3-(propan-2-ylamino)propane-1,2-diol |
| Standard InChI | InChI=1S/C6H15NO2/c1-5(2)7-3-6(9)4-8/h5-9H,3-4H2,1-2H3 |
| Standard InChI Key | YKBZGEJJKPNRSI-UHFFFAOYSA-N |
| SMILES | CC(C)NCC(CO)O |
| Canonical SMILES | CC(C)NCC(CO)O |
Introduction
3-Isopropylamino-1,2-propanediol, also known as Indenolol, is a compound with significant pharmacological properties. It is primarily recognized for its role as an antihypertensive agent, exhibiting both beta 1-adrenoceptor antagonist and beta 2-adrenoceptor agonist activities. This compound has been used in the treatment of hypertension, angina pectoris, and arrhythmias .
Safety and Hazards
3-Isopropylamino-1,2-propanediol poses several hazards:
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Skin and Eye Irritation: Causes severe skin burns and eye damage; may cause skin irritation and serious eye irritation .
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Environmental Impact: Harmful to aquatic life with long-lasting effects .
Primary Uses
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Antihypertensive Agent: Used for treating hypertension due to its beta-blocking activity .
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Angina Pectoris and Arrhythmias: Effective in managing these cardiovascular conditions .
Dosage and Administration
Pharmaceutical Development
3-Isopropylamino-1,2-propanediol serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders .
Biochemical Research
It is utilized in studies on amino acid metabolism and the role of chiral amines in biological systems .
Other Applications
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Cosmetic Formulations: Incorporated into skincare products for its moisturizing properties .
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Agrochemicals: Acts as a stabilizer or enhancer for certain pesticides .
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Analytical Chemistry: Used as a standard in chromatographic techniques .
(S)-3-Isopropylamino-1,2-propanediol
This stereoisomer is specifically used in pharmaceutical development and biochemical research. It exhibits a specific optical rotation of D = -27 ± 2° (C=1 in water) .
(R)-3-Isopropylamino-1,2-propanediol
While less documented than the (S) form, this isomer is part of the racemic mixture of 3-Isopropylamino-1,2-propanediol .
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